molecular formula C19H21Cl2N3O2 B5363482 6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide

6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide

Cat. No. B5363482
M. Wt: 394.3 g/mol
InChI Key: WQMICNKALLYCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide, also known as DMEMN, is a chemical compound that belongs to the class of nicotinamide derivatives. DMEMN has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The exact mechanism of action of 6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which plays a key role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an important coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. Inhibition of NAMPT by this compound leads to a decrease in NAD+ levels, which in turn affects cellular processes and leads to the observed effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurological research, this compound has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects and to improve glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of 6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide is its potential use in the treatment of various diseases, including cancer and neurological disorders. This compound has also been shown to have low toxicity in animal studies. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for the study of 6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of 6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide involves the reaction of 3,4-dichloroaniline with morpholine in the presence of a base, followed by the reaction of the resulting intermediate with N-ethyl-N-methyl-3-pyridinecarboxamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylnicotinamide has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological research, this compound has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O2/c1-3-23(2)19(25)14-5-7-18(22-11-14)24-8-9-26-17(12-24)13-4-6-15(20)16(21)10-13/h4-7,10-11,17H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMICNKALLYCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=CN=C(C=C1)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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